![molecular formula C6H4Br2ClN3O B2406811 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride CAS No. 2361644-75-7](/img/structure/B2406811.png)
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two bromine atoms at positions 3 and 6 on the pyrazolo[1,5-a]pyrimidine ring
作用機序
Target of Action
Compounds with similar structures, such as pyrazolopyrimidines, are known to target sedative and anxiolytic receptors .
Mode of Action
It is known that similar compounds interact with their targets by antagonizing camp-mediated catecholamine stimulation of ventricular muscle, leading to negative chronotropy and dromotropy .
Biochemical Pathways
Similar compounds are known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt, which are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562%, respectively .
Result of Action
Similar compounds have shown superior cytotoxic activities against certain cell lines .
Action Environment
It is known that environmental factors can influence the formation of impurities in the process of chemical drug production .
生化学分析
Biochemical Properties
It is known that pyrazolopyrimidines, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .
Cellular Effects
Some pyrazolopyrimidines have shown cytotoxic activities against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some pyrazolopyrimidines have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This inhibition can lead to changes in gene expression and other cellular processes .
Metabolic Pathways
The metabolic pathways involving 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride are not well-characterized. Pyrazolopyrimidines are known to be involved in purine biochemical reactions , which could suggest potential interactions with enzymes or cofactors in these pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one typically involves the bromination of pyrazolo[1,5-a]pyrimidin-2-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or alkyl boronic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Reduction: Pd/C and hydrogen gas in ethanol or methanol.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazolo[1,5-a]pyrimidines can be obtained.
Coupling Products: Diarylated pyrazolo[1,5-a]pyrimidines with different aryl or alkyl groups.
Reduction Products: Pyrazolo[1,5-a]pyrimidin-2-one without bromine atoms.
科学的研究の応用
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: The compound and its derivatives are studied for their inhibitory effects on enzymes such as monoamine oxidase B, which is a target in neurodegenerative disorders.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds through various coupling and substitution reactions.
類似化合物との比較
Similar Compounds
3-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one: Lacks the second bromine atom at position 6, which can affect its reactivity and biological activity.
3,5-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one:
3,6-Dinitropyrazolo[1,5-a]pyrimidin-2-one: Contains nitro groups instead of bromine, which significantly alters its chemical properties and reactivity.
Uniqueness
3,6-Dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to the presence of two bromine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
特性
IUPAC Name |
3,6-dibromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O.ClH/c7-3-1-9-5-4(8)6(12)10-11(5)2-3;/h1-2H,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNJPKFNJNWZTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C(=O)NN21)Br)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)
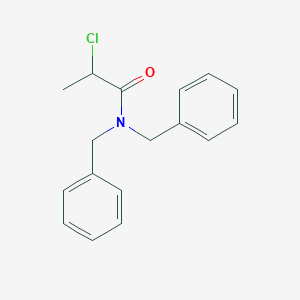
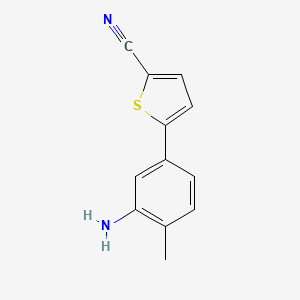
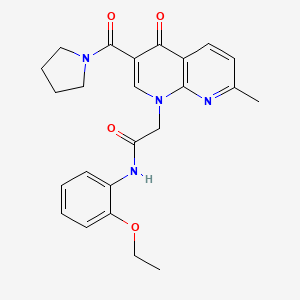
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
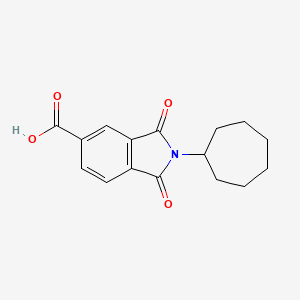
![2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2406740.png)
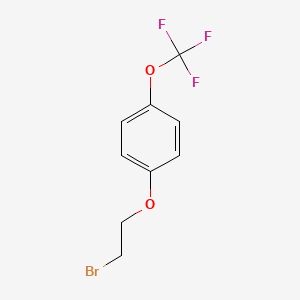
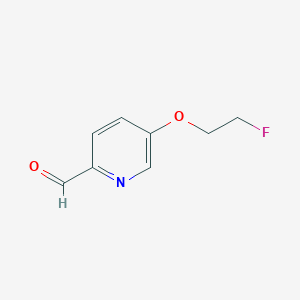
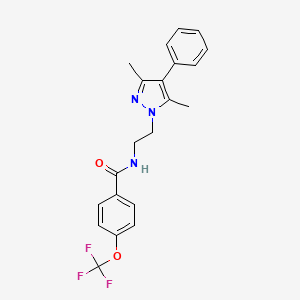
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2406747.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2406748.png)
![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)
